molecular formula C16H15FN2O3S B2437535 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034348-27-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2437535
CAS No.: 2034348-27-9
M. Wt: 334.37
InChI Key: MWCFBBGMFBJIMW-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex molecular architecture, featuring a fluorinated oxazepinone ring system connected to a thiophene carboxamide moiety, makes it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. Initial steps might include the formation of the oxazepinone ring through cyclization reactions, followed by the introduction of the fluorine atom via selective fluorination techniques. Subsequent steps involve coupling reactions to attach the ethylthiophene moiety. The precise reaction conditions, such as temperature, catalysts, and solvents, are optimized to ensure high yields and purity.

Industrial Production Methods:

For large-scale industrial production, the synthesis of this compound would be scaled up, potentially involving flow chemistry techniques to enhance efficiency and consistency. This would include continuous flow reactors where reaction parameters are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions:

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide undergoes various types of chemical reactions, such as:

  • Oxidation: : The thiophene ring can be susceptible to oxidation under strong oxidative conditions, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The oxazepinone ring can undergo reduction reactions, potentially altering the ring structure.

  • Substitution: : Fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

  • Substitution: : Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

  • Oxidation: : Sulfoxide or sulfone derivatives of the thiophene ring.

  • Reduction: : Reduced oxazepinone derivatives.

  • Substitution: : Substituted derivatives where fluorine atoms have been replaced.

Scientific Research Applications

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interactions with biological molecules, potentially serving as a probe in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, including potential activity against certain diseases or conditions.

  • Industry: : Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors. The oxazepinone ring and the fluorine atom can influence the compound's binding affinity and selectivity, impacting the pathways involved.

Comparison with Similar Compounds

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A non-fluorinated analog.

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A chlorinated analog.

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A brominated analog.

Uniqueness:

The presence of the fluorine atom in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide imparts distinct physicochemical properties, such as enhanced metabolic stability and unique electronic effects, making it stand out among its analogs. These attributes can influence its reactivity, interactions, and overall behavior in various applications.

There you have it—a comprehensive look into the fascinating world of this compound. Dive into your next research project with this info!

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-1-2-14-12(7-13)8-19(15(20)9-22-14)5-4-18-16(21)11-3-6-23-10-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFBBGMFBJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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